3-Dehydro Reserpine Chloride

説明

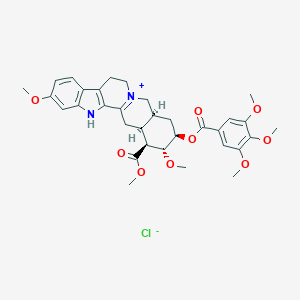

3-Dehydro Reserpine Chloride is a complex organic compound. It belongs to the class of yohimban derivatives, which are known for their diverse biological activities. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a trimethoxybenzoyl moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

Formation of the yohimban core: This can be achieved through a series of cyclization reactions.

Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

Attachment of the trimethoxybenzoyl group: This step may involve esterification or acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

Use of high-pressure reactors: to facilitate certain cyclization reactions.

Purification techniques: such as chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the yohimban core to form different derivatives.

Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce different yohimban analogs.

科学的研究の応用

Antihypertensive Treatment

Similar to reserpine, 3-Dehydro Reserpine Chloride is being explored for managing hypertension. Its mechanism involves depleting neurotransmitter stores, which can lead to reduced blood pressure. Although reserpine is less favored today due to side effects, ongoing research into its derivatives suggests potential for safer alternatives .

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic effects by modulating neurotransmitter levels in the brain. This could provide therapeutic benefits for conditions such as schizophrenia and severe agitation in psychiatric disorders .

Oncology Applications

Recent studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. This suggests potential applications in oncology, where it could be developed as an anti-cancer agent targeting specific tumor types.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Reserpine | Parent compound | Historically used for hypertension |

| Yohimbine | Indole alkaloid | Used as an aphrodisiac; different adrenergic action |

| Ajmalicine | Alkaloid from Rauvolfia | Exhibits antiarrhythmic properties |

| Serpentine | Related alkaloid | Different pharmacological profile |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Neuroprotective Effects : Research has suggested that derivatives of reserpine may promote nerve cell survival, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Drug Interaction Studies : Interaction studies reveal that this compound can influence the pharmacokinetics of other medications, enhancing or inhibiting their effects based on neurotransmitter modulation.

作用機序

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy groups and the trimethoxybenzoyl moiety may enhance its binding affinity and specificity.

類似化合物との比較

Similar Compounds

Yohimbine: A well-known yohimban derivative with pharmacological activity.

Rauwolscine: Another yohimban analog with similar properties.

Uniqueness

What sets this compound apart is its unique combination of methoxy and trimethoxybenzoyl groups, which may confer distinct biological activities and chemical reactivity.

生物活性

3-Dehydro Reserpine Chloride (CAS No. 107052-60-8) is a complex organic compound belonging to the class of yohimban derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an intricate structure that includes multiple methoxy groups and a trimethoxybenzoyl moiety. Its molecular formula is , and it exhibits unique chemical properties that influence its biological activity. The compound's structure is crucial for its interaction with biological systems, particularly in receptor binding and enzyme inhibition.

The primary target of this compound is the ATP/Mg²⁺ pump located in presynaptic neurons. Similar to its parent compound Reserpine, it inhibits this pump, leading to disruptions in catecholaminergic and serotonergic pathways. This inhibition results in a reduction of catecholamines, which can have significant implications for neurotransmission and various physiological processes.

Biochemical Pathways

The inhibition of the ATP/Mg²⁺ pump affects several biochemical pathways:

- Catecholamine Depletion : Reduces levels of dopamine, norepinephrine, and epinephrine.

- Serotonergic Modulation : Alters serotonin levels, potentially influencing mood and anxiety.

- Neurotransmitter Dynamics : Affects overall neurotransmitter balance, which can lead to various neurological effects.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities:

1. Anti-inflammatory Effects

Studies have suggested that yohimban derivatives possess anti-inflammatory properties. These effects may be mediated through the modulation of cytokine production and inhibition of inflammatory pathways.

2. Anticancer Potential

Preliminary investigations indicate that this compound could have anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

3. Neuroprotective Effects

Given its action on neurotransmitter systems, this compound may offer neuroprotective benefits. Research has explored its potential in models of neurodegenerative diseases, where it may help mitigate neuronal damage.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |

| Study B | Assess neuroprotective properties | Showed decreased neuronal cell death in models of oxidative stress. |

| Study C | Investigate anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

Pharmacokinetics

The pharmacokinetics of this compound are not fully characterized; however, related compounds like Reserpine exhibit a bioavailability of approximately 50%. Understanding the pharmacokinetic profile is crucial for determining dosing regimens and therapeutic efficacy.

特性

IUPAC Name |

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALXIXVMMSDZQU-FMJIVAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541666 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107052-60-8 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。